molecular formula C17H14N2O3S B1663789 N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide CAS No. 327086-13-5

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

Cat. No.: B1663789
CAS No.: 327086-13-5
M. Wt: 326.4 g/mol
InChI Key: QYEYTJAHIFEBPH-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide is a member of acetamides and an anilide.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been studied, providing insights into their molecular configurations. This research is crucial for understanding the physical and chemical properties of these compounds, which can be essential for their potential applications in various fields, including material science and pharmaceuticals (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis Methods

A novel method for the green synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide has been developed. This method emphasizes environmentally friendly processes, which are increasingly important in both industrial and academic research settings (Zhang, 2008).

Antimicrobial Applications

Several acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents, which is critical given the increasing resistance to existing antibiotics (Debnath & Ganguly, 2015).

Pharmaceutical Research

The development of specific acetamide derivatives as selective β3-adrenergic receptor agonists showcases their potential in treating conditions like obesity and type 2 diabetes. Such research is vital for advancing treatment options for these widespread health issues (Maruyama et al., 2012).

Properties

CAS No.

327086-13-5

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

InChI

InChI=1S/C17H14N2O3S/c1-11(20)19(13-8-4-5-9-14(13)22-2)18-17-16(21)12-7-3-6-10-15(12)23-17/h3-10H,1-2H3/b18-17-

InChI Key

QYEYTJAHIFEBPH-ZCXUNETKSA-N

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1OC)/N=C\2/C(=O)C3=CC=CC=C3S2

SMILES

CC(=O)N(C1=CC=CC=C1OC)N=C2C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC)N=C2C(=O)C3=CC=CC=C3S2

solubility

2.7 [ug/mL]

Synonyms

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
Reactant of Route 3
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
Reactant of Route 4
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
Reactant of Route 5
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
Reactant of Route 6
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

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